N-(2-fluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a methylsulfonylanilino group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate:
Formation of the Methylsulfonylanilino Intermediate: This step involves the sulfonylation of aniline with a methylsulfonyl chloride.
Coupling Reaction: The final step involves the coupling of the fluorophenyl intermediate with the methylsulfonylanilino intermediate in the presence of a suitable coupling agent to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can yield primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluorophenyl)-2-(4-methylsulfonylanilino)acetamide: Lacks the N-methyl group.
N-(2-chlorophenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide: Has a chlorine atom instead of a fluorine atom.
N-(2-fluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(2-fluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, while the methylsulfonylanilino group can affect its solubility and stability.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-7-9-13(10-8-12)19(23(2,21)22)11-16(20)18-15-6-4-3-5-14(15)17/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHSHATTWNFNSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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